molecular formula C18H17BrN2O5S B2871199 N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide CAS No. 865616-42-8

N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide

Cat. No. B2871199
CAS RN: 865616-42-8
M. Wt: 453.31
InChI Key: MPFZHVAMDLETOS-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . The compound you mentioned seems to be a derivative of indole, containing additional functional groups that could potentially influence its biological activity.


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the chemical community . Various methods have been developed, often involving the construction of the indole ring system through novel synthetic methods .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite diverse, depending on the specific structure of the compound. Indoles readily undergo electrophilic substitution due to the excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. Indoles are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Chemical Reactivity

A foundational aspect of the research into N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide involves its synthesis and chemical reactivity. Studies have explored the synthesis of related compounds, highlighting the potential for this chemical to be used in various pharmaceutical and chemical fields due to its unique structural properties and reactivity. For instance, a simple one-pot, two-step procedure from 1-hydroxy-1-arylalkanes has been developed for the synthesis of E-aryl ethenesulfonamides, demonstrating the compound's utility in chemical synthesis (Aramini et al., 2003).

Photodynamic Therapy Applications

Another significant area of application for derivatives of this compound is in photodynamic therapy (PDT), a treatment method that uses light-sensitive compounds to produce reactive oxygen species and kill cancer cells. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them potent candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Potential

Research into the modification of sulfonamide compounds has revealed their potential in developing treatments for various diseases, including cancer and viral infections. For example, celecoxib derivatives have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, showcasing the diverse therapeutic applications of sulfonamide-based compounds (Küçükgüzel et al., 2013).

Enzyme Inhibition for Disease Treatment

Sulfonamides have been studied extensively for their ability to inhibit various enzymes, offering pathways to treat diseases such as Alzheimer's. Brominated 2-phenitidine derivatives, for example, have shown promise as inhibitors of cholinesterases, suggesting potential applications in Alzheimer’s disease treatment (Abbasi et al., 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that HMS1653D02 could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that HMS1653D02 may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

Future Directions

The future research directions in the field of indole derivatives are vast. Given their wide range of biological activities, there is significant interest in synthesizing a variety of indole derivatives and investigating their potential therapeutic applications .

properties

IUPAC Name

N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O5S/c1-2-27(25,26)21-13-5-3-4-11(8-13)16(22)10-18(24)14-9-12(19)6-7-15(14)20-17(18)23/h3-9,21,24H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZHVAMDLETOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(5-bromo-3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]ethanesulfonamide

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